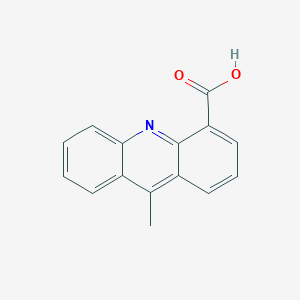

9-Methylacridine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

89459-36-9 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

9-methylacridine-4-carboxylic acid |

InChI |

InChI=1S/C15H11NO2/c1-9-10-5-2-3-8-13(10)16-14-11(9)6-4-7-12(14)15(17)18/h2-8H,1H3,(H,17,18) |

InChI Key |

LNFJVRHGIVSGQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC3=CC=CC=C13)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 9-Methylacridine-4-carboxylic Acid and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 9-Methylacridine-4-carboxylic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-characterized parent compound, 9-methylacridine, and the established chemical principles of acridine derivatives and carboxylic acids.

Core Chemical Properties

9-Methylacridine: A Well-Characterized Precursor

9-Methylacridine is a key intermediate and a foundational compound for understanding its derivatives.[1] Its chemical and physical properties are well-documented.

Table 1: Physicochemical Properties of 9-Methylacridine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁N | [2][3] |

| Molecular Weight | 193.24 g/mol | [2][3] |

| CAS Number | 611-64-3 | [3] |

| Appearance | Pale yellow to brownish solid; greenish-brown needles | [4] |

| Melting Point | 114-119 °C | [4] |

| Boiling Point | ~319.47 °C (estimate) | [2] |

| Solubility | Moderately soluble in ethanol and acetone; limited solubility in water. | |

| pKa | 6.68 ± 0.10 (Predicted) | [2] |

Predicted Properties of this compound

The introduction of a carboxylic acid group at the 4-position of the 9-methylacridine scaffold is expected to significantly alter its physicochemical properties.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₅H₁₁NO₂ | Addition of a COOH group to C₁₄H₁₁N, with loss of one H. |

| Molecular Weight | 237.25 g/mol | Based on the molecular formula.[5] |

| Appearance | Likely a crystalline solid | Carboxylic acids are typically crystalline solids. |

| Melting Point | > 200 °C | The addition of a polar carboxylic acid group generally increases the melting point due to enhanced intermolecular hydrogen bonding. |

| Solubility | Poorly soluble in water and non-polar organic solvents; soluble in alkaline aqueous solutions and polar aprotic solvents (e.g., DMSO, DMF). | The carboxylic acid group increases polarity but the large aromatic system maintains low water solubility. It will deprotonate in basic solutions to form a soluble carboxylate salt. |

| pKa | ~3-5 | The electron-withdrawing nature of the acridine ring system will likely make the carboxylic acid more acidic than benzoic acid (pKa ~4.2). |

Spectroscopic Characteristics

The structural features of this compound would give rise to a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very distinct absorptions.[6][7][8][9]

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8][10] This broadness is a key identifying feature.[6][7][9]

-

C=O Stretch: A sharp and intense absorption band is predicted between 1710 and 1760 cm⁻¹.[6][8] Conjugation with the aromatic acridine ring would likely shift this peak to the lower end of the range (~1710 cm⁻¹).[8]

-

C-O Stretch: A moderate absorption is expected in the 1210-1320 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Absorptions characteristic of the acridine ring system will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the 10-13 ppm region, which is highly characteristic of a carboxylic acid proton.[10][11][12]

-

Aromatic Protons: A complex pattern of signals for the protons on the acridine ring will appear in the aromatic region (typically 7.0-9.0 ppm).

-

Methyl Protons (-CH₃): A singlet for the methyl group at the 9-position is expected, likely in the 2.5-3.0 ppm range.[2]

-

-

¹³C NMR:

Mass Spectrometry (MS)

In electron ionization mass spectrometry, aromatic carboxylic acids typically show a prominent molecular ion peak.[13] Characteristic fragmentation patterns would include the loss of:

Experimental Protocols

While a specific protocol for this compound is not available, its synthesis would likely involve a multi-step process. A plausible synthetic route could involve the oxidation of 9-methylacridine. A patent describes a general method for the oxidation of 9-methylacridine to acridine-9-carboxylic acid, which could potentially be adapted.[15]

Alternatively, the construction of the acridine ring system with the desired substituents is a common strategy. The Bernthsen acridine synthesis is a classical method for preparing 9-substituted acridines.[16]

Example Protocol: Microwave-Assisted Bernthsen Synthesis of 9-Methylacridine[16]

This protocol details the synthesis of the precursor, 9-methylacridine, and illustrates a common method for forming the acridine core.

Materials:

-

Diphenylamine

-

Acetic acid

-

Zinc chloride (ZnCl₂)

-

Ethyl acetate

-

Aqueous ammonia (28%)

-

Magnesium sulfate

Procedure:

-

Mix diphenylamine (2.0 mmol), acetic acid (20.0 mmol), and ZnCl₂ (8.0 mmol) in a test tube suitable for microwave synthesis.

-

Irradiate the mixture with a 200 W microwave (2.45 GHz) at 200-210 °C for approximately 5 minutes. The reaction temperature should be monitored and regulated by intermittent irradiation.

-

After the reaction, allow the mixture to cool. Add 4 ml of 28% aqueous ammonia and stir.

-

Filter the resulting slurry and wash the residue with water until the filtrate is neutral.

-

Dry the residue and extract with ethyl acetate.

-

Dry the ethyl acetate extract over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude 9-methylacridine can be further purified by silica gel column chromatography.

Visualizations

Synthetic Workflow

The Bernthsen reaction provides a general route to 9-substituted acridines.

Caption: General workflow for the Bernthsen synthesis of 9-substituted acridines.

Biological Signaling Pathway: DNA Intercalation

Acridine derivatives are well-known for their ability to intercalate into DNA, a mechanism that contributes to their biological activities, including anticancer properties.[17][18][19] This interaction can inhibit DNA replication and transcription, ultimately leading to cell death.[20]

Caption: Mechanism of action for acridine derivatives via DNA intercalation.

Biological and Pharmacological Relevance

Acridine derivatives exhibit a wide range of biological activities, making them a significant class of compounds in medicinal chemistry.[17][21]

-

Anticancer Activity: The planar aromatic structure of acridines allows them to act as DNA intercalating agents, which can inhibit topoisomerase and telomerase enzymes.[17] This is a primary mechanism for their antitumor effects.[22] Compounds like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) have been investigated in clinical studies.[17][23]

-

Antimicrobial and Antiviral Properties: Various acridine derivatives have been developed as antibacterial, antimalarial, and antiviral drugs.[17][21] Their ability to bind to DNA can be harnessed to inactivate the genomes of pathogens.[17]

-

Other Activities: Acridines have also shown anti-inflammatory, antiparasitic, and acetylcholinesterase inhibitory activities.[17]

The addition of a carboxylic acid group, as in this compound, could modulate these activities by altering the compound's solubility, cell permeability, and binding interactions with biological targets.

Conclusion

While this compound remains a compound with limited specific characterization in the available literature, this guide provides a robust framework for understanding its likely chemical properties and biological potential. By leveraging the extensive knowledge of the 9-methylacridine core and the predictable influence of the carboxylic acid moiety, researchers can formulate hypotheses and design experiments to further explore this and related molecules. The rich history of acridine derivatives in medicine suggests that novel analogues continue to be a promising area for the development of new therapeutic agents.

References

- 1. Synthesis, Aqueous Reactivity, and Biological Evaluation of Carboxylic Acid Ester-Functionalized Platinum–Acridine Hybrid Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9-METHYLACRIDINE(611-64-3) 1H NMR spectrum [chemicalbook.com]

- 3. Acridine, 9-methyl- [webbook.nist.gov]

- 4. prepchem.com [prepchem.com]

- 5. 1-Methylacridine-9-carboxylic acid | C15H11NO2 | CID 19693498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. CN111777556A - Method for preparing acridine 9-carboxylic acid by oxidation method - Google Patents [patents.google.com]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. ojs.wiserpub.com [ojs.wiserpub.com]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 9-Methylacridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-methylacridine-4-carboxylic acid. Due to the limited availability of direct published data for this specific compound, this document outlines a proposed synthetic pathway based on established acridine chemistry and provides expected characterization data derived from analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel acridine derivatives.

Synthesis of this compound: A Proposed Pathway

A plausible synthetic route to this compound involves a multi-step process, beginning with the well-documented synthesis of the 9-methylacridine precursor, followed by the introduction of the carboxylic acid functionality at the 4-position.

Step 1: Synthesis of 9-Methylacridine

The synthesis of 9-methylacridine is typically achieved via the Bernthsen acridine synthesis, which involves the condensation of diphenylamine with a carboxylic acid in the presence of a Lewis acid catalyst, such as zinc chloride.[1][2] A microwave-assisted variation of this reaction has been shown to significantly reduce reaction times.[3]

Reaction Scheme:

Diphenylamine + Acetic Acid --(ZnCl₂, Δ)--> 9-Methylacridine

Proposed Step 2: Carboxylation of 9-Methylacridine

The introduction of a carboxylic acid group onto the acridine ring system can be challenging. A potential strategy involves the oxidation of a suitable precursor, such as a 4-formyl or 4-methyl group. Based on available literature for the synthesis of acridine-4-carboxylic acid derivatives, a plausible approach involves the oxidation of a 4-formyl-9-methylacridine intermediate.[4] This intermediate could potentially be synthesized through formylation of 9-methylacridine, although regioselectivity could be an issue.

Alternatively, a more controlled synthesis might involve building the acridine ring from appropriately substituted precursors. However, for the purpose of this guide, we will focus on the post-synthesis modification of the readily accessible 9-methylacridine.

Proposed Reaction Scheme:

9-Methylacridine --(Formylation)--> 4-Formyl-9-methylacridine --(Oxidation)--> this compound

Experimental Protocols

Synthesis of 9-Methylacridine (Microwave-Assisted Bernthsen Reaction)[3]

Materials:

-

Diphenylamine (2.0 mmol)

-

Acetic acid (20.0 mmol)

-

Zinc chloride (ZnCl₂) (8.0 mmol)

-

28% Aqueous ammonia

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a microwave-safe test tube, combine diphenylamine, acetic acid, and zinc chloride.

-

Irradiate the mixture with a 200 W microwave at 200-210 °C for approximately 5-7 minutes.

-

After cooling, add 4 mL of 28% aqueous ammonia to the reaction mixture and stir.

-

Filter the resulting slurry and wash the residue with water until the filtrate is neutral.

-

Dry the residue and extract with ethyl acetate.

-

Dry the organic extract over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 9-methylacridine.

-

The crude product can be further purified by silica gel column chromatography.

Proposed Synthesis of this compound

Note: The following is a proposed protocol and may require optimization.

Part A: Formylation of 9-Methylacridine (Vilsmeier-Haack Reaction)

Materials:

-

9-Methylacridine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Cool a solution of DMF in DCM to 0 °C.

-

Slowly add POCl₃ to the cooled DMF solution and stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 9-methylacridine in DCM to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Quench the reaction by carefully pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 4-formyl-9-methylacridine.

Part B: Oxidation of 4-Formyl-9-methylacridine

Materials:

-

4-Formyl-9-methylacridine

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Acetone/water or a suitable solvent system

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 4-formyl-9-methylacridine in a suitable solvent such as aqueous acetone.

-

Slowly add a solution of potassium permanganate to the reaction mixture.

-

Heat the reaction to reflux and monitor for the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture and filter off the manganese dioxide.

-

Acidify the filtrate with HCl to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.

Characterization

Characterization of 9-Methylacridine

The physical and spectroscopic data for the intermediate, 9-methylacridine, are well-documented.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁N | [5] |

| Molecular Weight | 193.24 g/mol | [5] |

| Melting Point | 117-119 °C | [6] |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 8.16 (d), 8.03 (d), 7.66 (t), 7.40 (t), 2.88 (s, 3H) | [7] |

| Mass Spectrum (EI) | m/z (%): 193 (M+, 100), 192 (60), 165 (25) | [8] |

Predicted Characterization of this compound

The following table summarizes the expected characterization data for the final product, based on the known properties of acridine-4-carboxylic acid and general spectroscopic principles for aromatic carboxylic acids.[9][10]

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₅H₁₁NO₂ | Addition of a COOH group to 9-methylacridine. |

| Molecular Weight | 237.25 g/mol | Calculated based on the molecular formula. |

| Melting Point | > 200 °C (decomposes) | Carboxylic acids generally have higher melting points than their parent compounds due to hydrogen bonding. |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~13.0 (s, 1H, COOH), 8.0-9.0 (m, aromatic protons), ~3.0 (s, 3H, CH₃) | The carboxylic acid proton is expected to be highly deshielded. Aromatic protons will be in the typical downfield region. The methyl singlet will be present. |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~167 (C=O), 120-150 (aromatic carbons) | The carbonyl carbon of the carboxylic acid is expected in this region. |

| IR (KBr) | ν (cm⁻¹): ~3000 (broad, O-H stretch), ~1700 (strong, C=O stretch), 1600-1450 (C=C aromatic stretch) | Characteristic broad O-H and strong C=O stretching frequencies for a carboxylic acid. |

| Mass Spectrum (ESI-) | m/z: 236 ([M-H]⁻) | In negative ion mode, the deprotonated molecule is expected to be the base peak. |

Visualizations

Proposed Synthetic Pathway

References

- 1. Acridine - Wikipedia [en.wikipedia.org]

- 2. ptfarm.pl [ptfarm.pl]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 9-Methylacridine USP Reference Standard CAS 611-64-3 Sigma-Aldrich [sigmaaldrich.com]

- 7. 9-METHYLACRIDINE(611-64-3) 1H NMR spectrum [chemicalbook.com]

- 8. Acridine, 9-methyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Putative Mechanism of Action of 9-Methylacridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action for 9-Methylacridine-4-carboxylic acid is limited. This guide, therefore, presents a putative mechanism of action based on the well-documented biological activities of the parent scaffold, acridine-4-carboxylic acid, and structurally related 9-substituted acridine derivatives. The proposed mechanisms and experimental protocols are intended to serve as a foundational resource for future research into this specific compound.

Introduction to the Acridine Scaffold

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds characterized by a planar tricyclic aromatic ring system. This structural feature is pivotal to their diverse biological activities, which include anticancer, antifungal, antibacterial, and antiparasitic properties[1][2]. The planarity of the acridine ring allows these molecules to intercalate between the base pairs of DNA, a primary mechanism through which they exert their cytotoxic effects[1][3]. Furthermore, modifications at various positions on the acridine ring, particularly at the 9-position, can significantly modulate their biological targets and potency[4][5].

Core Biological Activities of the Acridine-4-carboxylic acid Scaffold

While data on the 9-methylated derivative is scarce, the parent compound, acridine-4-carboxylic acid, has been investigated for several biological activities. Understanding the action of this core structure provides a basis for postulating the effects of the 9-methyl substitution.

2.1. Antifungal Activity

Acridine-4-carboxylic acid has demonstrated significant antifungal and antivirulence activity against the pathogenic yeast Candida albicans. Notably, it has been shown to inhibit the formation of biofilms, which are critical for the pathogenicity of this fungus, at concentrations that do not affect the growth of planktonic (free-floating) cells[6]. This suggests a mechanism that specifically targets virulence factors rather than general cell viability.

2.2. Anticancer and Antibacterial Activity

The broader family of acridine derivatives has well-established anticancer properties, often linked to their ability to interfere with DNA replication and repair in rapidly dividing cancer cells[7][8]. Several acridine-based drugs, such as amsacrine and DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), function as inhibitors of topoisomerase I and II, enzymes crucial for resolving DNA supercoiling during replication and transcription[1][3]. Acridine-4-carboxylic acid itself has been noted to possess some antitumor and antibacterial activities[9][10].

Putative Mechanism of Action of this compound

Based on the known mechanisms of related compounds, the mechanism of action for this compound is likely multifaceted, primarily revolving around its interaction with DNA and associated enzymes.

3.1. DNA Intercalation

The planar aromatic structure of the acridine core is the key determinant for its ability to insert itself between the base pairs of the DNA double helix. This intercalation is hypothesized to be the initial step in its mechanism of action. The addition of a methyl group at the 9-position may influence the stability and specificity of this interaction.

Diagram: Proposed DNA Intercalation by this compound

Caption: Proposed mechanism of DNA intercalation by this compound leading to cellular disruption.

3.2. Topoisomerase Inhibition

A primary consequence of DNA intercalation by many acridine derivatives is the inhibition of topoisomerase enzymes. These enzymes are vital for managing the topological state of DNA. By stabilizing the transient DNA-topoisomerase cleavage complex, acridine compounds can lead to the accumulation of DNA strand breaks, which in turn triggers cell cycle arrest and apoptosis. The 9-substituent is known to be critical for this activity, and the methyl group in this compound likely plays a role in the interaction with the enzyme-DNA complex[4].

Diagram: Signaling Pathway of Topoisomerase Inhibition

Caption: Hypothesized signaling cascade following topoisomerase inhibition by this compound.

Quantitative Data from Related Compounds

To provide context for the potential potency of this compound, the following table summarizes quantitative data from studies on acridine-4-carboxylic acid and other relevant acridine derivatives.

| Compound/Derivative | Assay | Target Organism/Cell Line | Activity | Reference |

| Acridine-4-carboxylic acid | Biofilm Inhibition | Candida albicans | Significant inhibition at 10 µg/mL | [6] |

| Acridine-4-carboxylic acid | Minimum Inhibitory Concentration (MIC) | Candida albicans | 60 µg/mL | [6] |

| 9-Anilinoacridine derivative (AHMA) | Cytotoxicity | Mouse Leukemia L1210 | Moderate | [4] |

| 9-Anilinoacridine derivative (AHMA) | Cytotoxicity | Human Leukemia HL-60 | Moderate | [4] |

| Acridine thiosemicarbazide derivatives | Anticancer Activity (IC50) | MT-4 cell line | 10.96 - 18.42 µM | [3] |

| Acridine thiosemicarbazide derivatives | Antifungal Activity (MIC) | Fungal strains | 10 - 80 µM | [11] |

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To validate the putative mechanism of action of this compound, a series of experiments would be required. Below are detailed methodologies for key experiments.

5.1. DNA Binding and Intercalation Assays

-

Objective: To determine if this compound binds to and intercalates with DNA.

-

Methodology: UV-Visible Spectrophotometry and Fluorescence Spectroscopy

-

Prepare solutions of calf thymus DNA (ctDNA) at a fixed concentration in a suitable buffer (e.g., Tris-HCl).

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

For UV-Vis titration, record the absorption spectrum of the compound alone. Then, incrementally add ctDNA and record the spectrum after each addition. Hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the absorption maximum are indicative of intercalation.

-

For fluorescence quenching, excite the compound at its maximum absorption wavelength and record its emission spectrum. Titrate with increasing concentrations of ctDNA. A decrease in fluorescence intensity (quenching) suggests binding. The binding constant (Kb) can be calculated using the Stern-Volmer equation.

-

Viscometry can also be employed. An increase in the viscosity of a DNA solution upon addition of the compound is a strong indicator of intercalation.

-

5.2. Topoisomerase Inhibition Assay

-

Objective: To assess the inhibitory effect of this compound on topoisomerase I and II.

-

Methodology: Plasmid DNA Relaxation Assay

-

Use commercially available human topoisomerase I or IIα and supercoiled plasmid DNA (e.g., pBR322).

-

Set up reaction mixtures containing the enzyme, plasmid DNA, and reaction buffer, with varying concentrations of this compound. Include a positive control (e.g., camptothecin for Topo I, etoposide for Topo II) and a negative control (DMSO vehicle).

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of the enzyme will result in a decrease in the amount of relaxed plasmid DNA and an increase in the amount of supercoiled DNA.

-

5.3. Cellular Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic effects of the compound on cancer cell lines and whether it induces apoptosis.

-

Methodology: MTT Assay and Annexin V/Propidium Iodide Staining

-

MTT Assay:

-

Seed cancer cells (e.g., A549 lung carcinoma, HeLa cervical cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration causing 50% inhibition of cell growth) can be calculated.

-

-

Annexin V/PI Staining:

-

Treat cells with the compound at its IC50 concentration for a predetermined time.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry. An increase in the Annexin V-positive population indicates the induction of apoptosis.

-

-

Diagram: Experimental Workflow for Mechanism of Action Studies

Caption: A logical workflow for investigating the mechanism of action of this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, a strong hypothesis can be formulated based on the extensive research into the acridine scaffold. The compound is likely to function as a DNA intercalator and a topoisomerase inhibitor, leading to cytotoxicity in proliferating cells. Its activity profile, including its potential as an anticancer or antifungal agent, will be dictated by the interplay of the acridine core, the 4-carboxylic acid group, and the 9-methyl substituent. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation and validation of its precise molecular mechanisms.

References

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Antimicrobial, and Anticancer Activities of Acridine Thiosemicarbazides Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 6. Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. informativejournals.com [informativejournals.com]

- 8. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Spectroscopic Properties of 9-Methylacridine-4-carboxylic Acid: An In-depth Technical Guide

Disclaimer: Direct experimental data on the spectroscopic properties of 9-Methylacridine-4-carboxylic acid is limited in the public domain. This guide provides an in-depth analysis based on the known properties of the parent chromophore, 9-methylacridine, and the influence of the carboxylic acid functionality as observed in related acridine compounds. The presented data and protocols are intended to serve as a foundational resource for researchers and drug development professionals.

Introduction

Acridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties. Their planar structure allows for intercalation with DNA, making them candidates for anticancer and antiviral agents.[1] The spectroscopic characteristics of these molecules are central to understanding their mechanism of action and for the development of fluorescent probes and sensors.[1][2]

This technical guide focuses on the anticipated spectroscopic properties of this compound. The core structure, 9-methylacridine, is known to be an environmentally sensitive fluorescent probe.[1] The addition of a carboxylic acid group at the 4-position is expected to modulate its electronic and, consequently, its spectroscopic properties, particularly in response to changes in pH and solvent polarity.

Inferred Spectroscopic Properties

The spectroscopic behavior of this compound is predicted to be a composite of the properties of the 9-methylacridine core and the electronic effects of the 4-carboxylic acid substituent.

UV-Vis Absorption Spectroscopy

The absorption spectrum of acridine derivatives is characterized by two main electronic transitions, ¹Lₐ and ¹Lₑ, which are sensitive to substitution and solvent environment. For 9-acridinecarboxylic acid, a related compound, the position of the long-wavelength absorption band is blue-shifted in protic solvents due to strong hydrogen-bonding interactions with the solvent molecules.[3] A similar effect is anticipated for this compound.

In acidic solutions, protonation is expected to occur at the ring nitrogen, leading to the formation of a zwitterion and a red shift in the ¹Lₐ band.[3]

Fluorescence Spectroscopy

9-Methylacridine is a fluorescent molecule, and its emission properties are sensitive to the polarity, hydrogen-bonding capacity, and pH of the environment.[1][2] The introduction of a carboxylic acid group is expected to influence the fluorescence quantum yield and Stokes shift. In related acridine carboxylic acids, the fluorescence quantum yields have been observed to increase with the hydrogen-bonding capacity of the solvent.[3]

Data Presentation

The following tables summarize the available spectroscopic data for the closely related compounds, 9-methylacridine and 9-acridinecarboxylic acid, which serve as a basis for predicting the properties of this compound.

Table 1: Physicochemical Properties of 9-Methylacridine

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁N | [4] |

| Molecular Weight | 193.25 g/mol | [5] |

| Melting Point | 114-119 °C | [4] |

| CAS Number | 611-64-3 | [4] |

Table 2: Spectroscopic Data for 9-Acridinecarboxylic Acid Prototropic Species

| Species | Form | λₘₐₓ (abs) (nm) | εₘₐₓ (M⁻¹cm⁻¹) | λₘₐₓ (flu) (nm) | Φf |

| 9-ACA | Anion (A) | 387 | - | - | - |

| 9-ACA | Zwitterion (Z) | 387 | - | - | - |

| 9-ACA | Cation (C) | - | - | - | - |

Data extracted from a study on 9-acridinecarboxylic acid and its methyl ester, which provides a basis for understanding the behavior of the carboxylic acid derivative.[3] Specific molar absorptivity and fluorescence data for all species were not fully detailed in the available abstract.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of acridine derivatives, adaptable for the study of this compound.

Synthesis of 9-Methylacridine Derivatives

A common method for the synthesis of 9-substituted acridines is the Bernthsen reaction, which involves the condensation of a diarylamine with a carboxylic acid in the presence of a condensing agent like zinc chloride.[6][7] Microwave-assisted synthesis has been shown to significantly accelerate this reaction.[6]

General Procedure for Microwave-Assisted Synthesis: [6]

-

Mix the diarylamine (e.g., diphenylamine), the carboxylic acid, and zinc chloride in a reaction vessel.

-

Irradiate the mixture with microwaves at a controlled temperature (e.g., 200-210 °C) for a short duration (e.g., 5 minutes).

-

After cooling, add aqueous ammonia to the mixture and stir.

-

Filter the resulting slurry and wash the residue with water until neutral.

-

Dry the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extract and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

UV-Vis Absorption Spectroscopy

-

Prepare stock solutions of the compound in a suitable solvent (e.g., ethanol, acetone).

-

Prepare a series of dilutions to determine the molar absorptivity.

-

Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

-

To study the effect of pH, prepare a series of buffered aqueous solutions and record the spectra at each pH.

Fluorescence Spectroscopy

-

Prepare dilute solutions of the compound in various solvents of differing polarity and hydrogen-bonding capacity.

-

Record the fluorescence excitation and emission spectra using a spectrofluorometer.

-

Determine the fluorescence quantum yield (Φf) relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure fluorescence lifetimes (τf) using time-correlated single-photon counting (TCSPC).

Mandatory Visualizations

The following diagrams illustrate the proposed synthesis and experimental workflow for the characterization of this compound.

Caption: Proposed synthesis workflow for a 9-substituted acridine.

Caption: General workflow for spectroscopic analysis.

Conclusion

The experimental protocols and workflows provided in this guide offer a systematic approach for the synthesis and detailed spectroscopic characterization of this compound. Future experimental studies are crucial to validate the inferred properties and to fully elucidate the potential of this compound in various applications, from biological imaging to materials science. Such research will contribute to the rational design of novel acridine derivatives with tailored spectroscopic and functional properties.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. accustandard.com [accustandard.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to 9-Methylacridine-4-carboxylic Acid Analogues and Their Derivatives as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Among these, derivatives of acridine-4-carboxylic acid have emerged as promising candidates for anticancer drug development, primarily functioning as DNA intercalators and topoisomerase inhibitors. While the specific focus of this guide is on 9-methylacridine-4-carboxylic acid derivatives and their analogues, a comprehensive review of publicly available scientific literature reveals a notable scarcity of data on compounds with a methyl group at the 9-position. However, extensive research has been conducted on closely related analogues, particularly 9-aminoacridine-4-carboxamides and 5-methylacridine-4-carboxylic acid derivatives.

This technical guide provides a detailed overview of the synthesis, biological activity, and mechanisms of action of these key analogues. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer agents based on the acridine scaffold.

Data Presentation: Biological Activity of Acridine-4-Carboxylic Acid Analogues

The following tables summarize the in vitro cytotoxic activities of various 9-aminoacridine-4-carboxamide and 5-methylacridine-4-carboxylic acid derivatives against several cancer cell lines. This quantitative data is crucial for understanding the structure-activity relationships (SAR) within this class of compounds.

Table 1: In Vitro Cytotoxicity of 9-Aminoacridine-4-carboxamide Derivatives

| Compound | Cell Line | Assay Type | IC50 / CTC50 (µg/mL) | Reference |

| Compound 5b | Cervical Cancer (HeLa) | MTT | 47.50 | [1] |

| Compound 5e | Lung Cancer (A-549) | MTT | 100 | [1] |

Table 2: In Vitro Cytotoxicity of 9-Substituted Acridine Derivatives

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| AHMA | Mouse Leukemia (L1210) | Not Specified | Potent | [2] |

| AHMA | Human Leukemia (HL-60) | Not Specified | Potent | [2] |

Note: "Potent" indicates significant activity as described in the source, but a specific IC50 value was not provided.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key acridine-4-carboxylic acid analogues and the evaluation of their biological activity, based on established protocols from the scientific literature.

Synthesis of 9-Aminoacridine-4-carboxamide Derivatives

This protocol is adapted from the synthesis of N-(isopropyl)-9-aminoacridine-4-carboxamide derivatives.[1]

Step 1: Synthesis of N-(2-carboxyphenyl)anthranilic acid A mixture of o-chlorobenzoic acid and anthranilic acid is refluxed in the presence of a copper catalyst and a co-catalyst to yield N-(2-carboxyphenyl)anthranilic acid.

Step 2: Cyclization to 9-oxoacridan-4-carboxylic acid The product from Step 1 is treated with concentrated sulfuric acid and heated to induce cyclization, forming 9-oxoacridan-4-carboxylic acid.

Step 3: Chlorination to 9-chloroacridine-4-carbonyl chloride The 9-oxoacridan-4-carboxylic acid is chlorinated using thionyl chloride to produce 9-chloroacridine-4-carbonyl chloride.

Step 4: Amidation to N-(isopropyl)-9-chloroacridine-4-carboxamide The 9-chloroacridine-4-carbonyl chloride is reacted with isopropylamine in a suitable solvent to form N-(isopropyl)-9-chloroacridine-4-carboxamide.

Step 5: Synthesis of final 9-aminoacridine-4-carboxamide derivatives The N-(isopropyl)-9-chloroacridine-4-carboxamide is then reacted with various substituted aromatic amines in the presence of phenol under a nitrogen atmosphere to yield the final 9-aminoacridine-4-carboxamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

-

Cell Seeding: Cancer cells (e.g., A-549 or HeLa) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The synthesized acridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated to allow for the conversion of MTT to formazan crystals by viable cells. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CTC50) is then determined from the dose-response curves.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to the synthesis and mechanism of action of this compound analogues.

References

- 1. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Acridone-4-Carboxylic Acid: A Technical Guide to its Application as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-Acridone-4-carboxylic acid, a highly relevant fluorescent probe for the detection of metal ions. Due to the limited availability of data on 9-Methylacridine-4-carboxylic acid, this guide focuses on the closely related and well-documented 9-Acridone-4-carboxylic acid, offering a robust framework for its synthesis, characterization, and application.

Introduction

Acridine-based fluorophores are a significant class of compounds in the field of fluorescence spectroscopy due to their rigid, planar structure and responsive emission characteristics. 9-Acridone-4-carboxylic acid, in particular, has demonstrated utility as a selective fluorescent sensor. Its fluorescence is notably quenched in the presence of specific metal ions, making it a valuable tool for analytical applications in environmental monitoring and biochemistry. The intrinsic fluorescence of the acridone core, combined with the chelating potential of the carboxylic acid group, forms the basis of its sensing capabilities.

Synthesis of 9-Acridone-4-Carboxylic Acid

The synthesis of 9-Acridone-4-carboxylic acid is typically achieved through a two-step process involving an initial Ullmann condensation followed by an acid-catalyzed cyclization.

Step 1: Ullmann Condensation to form N-Phenylanthranilic Acid Intermediate

The first step involves the copper-catalyzed coupling of an aniline derivative with an o-halobenzoic acid. A general protocol for this type of reaction is the synthesis of N-phenylanthranilic acid from aniline and o-chlorobenzoic acid.

Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser, combine aniline (1.66 moles), o-chlorobenzoic acid (0.26 moles), anhydrous potassium carbonate (0.3 moles), and copper oxide (1 g).

-

Reflux the mixture for 2 hours in an oil bath.

-

After cooling, remove the excess aniline by steam distillation.

-

Add decolorizing carbon (20 g) to the remaining solution, boil for 15 minutes, and filter by suction.

-

Acidify the filtrate with a mixture of concentrated hydrochloric acid (30 mL) and water (60 mL) with stirring.

-

Filter the precipitated N-phenylanthranilic acid and dry to yield the product.

Step 2: Cyclization to 9-Acridone-4-Carboxylic Acid

The N-phenylanthranilic acid intermediate is then cyclized in the presence of a strong acid to form the acridone ring. Polyphosphoric acid (PPA) is a common reagent for this transformation.

Experimental Protocol:

-

Dissolve the N-phenylanthranilic acid derivative (0.2 moles) in concentrated sulfuric acid (100 mL).

-

Heat the solution on a boiling water bath for 4 hours.

-

Pour the reaction mixture into boiling water (1 L).

-

Filter the resulting yellow precipitate after boiling for an additional 5 minutes.

-

Boil the moist solid with a solution of sodium carbonate (30 g in 400 mL of water) for 5 minutes.

-

Collect the solid by suction filtration, wash with water, and dry to obtain the crude 9-acridone product. Further purification can be achieved by recrystallization.

Caption: Synthesis of 9-Acridone-4-carboxylic acid.

Photophysical Properties

The fluorescence of 9-Acridone-4-carboxylic acid is central to its function as a sensor. The key photophysical parameters are summarized below.

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | 408 nm | DMF-water |

| Emission Maximum (λem) | 498.4 nm | DMF-water |

| Stokes Shift | 90.4 nm | DMF-water |

| Fluorescence Quantum Yield (Φf) | ~0.42 | Ethanol (for parent acridone) |

Note: The fluorescence quantum yield is for the parent acridone molecule and serves as an approximation. The actual quantum yield of the carboxylic acid derivative may vary.

Application as a Fluorescent Sensor for Cr(III)

9-Acridone-4-carboxylic acid has been successfully employed as a selective fluorescent sensor for the detection of Chromium(III) ions. The sensing mechanism is based on chelation-assisted fluorescence quenching.

Principle of Detection

The carboxylic acid and the acridone nitrogen can act as a chelating moiety for metal ions. Upon binding of Cr(III) to the probe, a non-fluorescent complex is formed, leading to a decrease in the fluorescence intensity of the solution. This quenching effect is proportional to the concentration of Cr(III), allowing for quantitative analysis.

Caption: Fluorescence quenching mechanism.

Experimental Protocol for Cr(III) Detection

The following protocol outlines the general steps for using 9-Acridone-4-carboxylic acid as a fluorescent sensor for Cr(III).

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 9-Acridone-4-carboxylic acid in a suitable solvent mixture (e.g., DMF-water).

-

Prepare a stock solution of Cr(III) (e.g., from CrCl₃·6H₂O) in deionized water.

-

Prepare stock solutions of other metal ions to be tested for interference.

-

-

Fluorescence Measurements:

-

In a cuvette, place the solution of 9-Acridone-4-carboxylic acid.

-

Record the initial fluorescence emission spectrum (e.g., from 450 nm to 600 nm) with an excitation wavelength of 408 nm.

-

Add incremental amounts of the Cr(III) stock solution to the cuvette.

-

After each addition, mix the solution and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (498.4 nm) as a function of the Cr(III) concentration.

-

For a more detailed analysis, perform a Stern-Volmer analysis by plotting F₀/F versus the concentration of Cr(III), where F₀ is the initial fluorescence intensity and F is the fluorescence intensity at each Cr(III) concentration. The slope of this plot gives the Stern-Volmer quenching constant (Ksv).

-

Selectivity

9-Acridone-4-carboxylic acid exhibits high selectivity for Cr(III) ions. Studies have shown that the fluorescence of the probe is not significantly affected by the presence of other common metal ions, indicating negligible interference. This high selectivity is crucial for its application in complex environmental or biological samples.

| Interfering Ion | Observation |

| Na⁺, K⁺ | Negligible Interference |

| Mg²⁺, Ca²⁺ | Negligible Interference |

| Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Negligible Interference |

| Pb²⁺, Cd²⁺, Hg²⁺ | Negligible Interference |

Data Summary

The following table summarizes the key quantitative data for 9-Acridone-4-carboxylic acid as a fluorescent probe for Cr(III).

| Parameter | Value |

| Excitation Wavelength (λex) | 408 nm |

| Emission Wavelength (λem) | 498.4 nm |

| Binding Constant with Cr(III) | 8.1378 × 10⁴ M⁻¹ |

| Linear Detection Range | Up to 9 × 10⁻⁶ M |

Conclusion

9-Acridone-4-carboxylic acid serves as a robust and selective fluorescent probe for the detection of Cr(III) ions. Its synthesis is achievable through well-established organic reactions, and its photophysical properties are well-suited for fluorescence-based sensing applications. The chelation-assisted fluorescence quenching mechanism provides a sensitive and straightforward method for the quantification of Cr(III) in solution. This technical guide provides the foundational knowledge for researchers and professionals to utilize 9-Acridone-4-carboxylic acid in their analytical workflows.

In-Depth Technical Guide on the Photophysical Properties of 9-Methylacridine-4-carboxylic Acid Esters

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 9-Methylacridine-4-carboxylic acid esters. Acridine derivatives are a class of compounds extensively studied for their fluorescence characteristics and potential applications in biological systems, including as fluorescent probes and photoremovable protecting groups.[1] This document compiles key quantitative data, detailed experimental protocols, and visual representations of relevant processes to serve as a valuable resource for researchers in chemistry, biology, and medicine.

Core Photophysical Data

The photophysical properties of 9-methylacridine esters are significantly influenced by the surrounding environment, particularly solvent polarity and hydrogen bonding capabilities.[2][3][4] This sensitivity makes them valuable as environmental probes. Below are tabulated data for representative 9-methylacridine esters, summarizing their absorption and emission characteristics, fluorescence quantum yields, and fluorescence lifetimes in various solvents.

Table 1: Photophysical Properties of Acridin-9-ylmethyl Ester Derivatives in Various Solvents.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | τ_f (ns) |

| Acridin-9-ylmethyl 4-methoxybenzoate | n-Hexane | 355 | 385 | 2330 | - | - |

| Acetonitrile | 355 | 410 | 4113 | - | - | |

| Methanol | 355 | 430 | 5617 | - | - | |

| 9-(Methoxycarbonyl)acridine | Cyclohexane | 382 | 404 | 1400 | 0.04 | 1.8 |

| Diethyl ether | 382 | 407 | 1590 | 0.08 | 3.3 | |

| Acetonitrile | 384 | 418 | 2120 | 0.17 | 6.8 | |

| 2-Propanol | 384 | 432 | 2960 | 0.38 | 11.5 |

Data for Acridin-9-ylmethyl 4-methoxybenzoate is based on qualitative descriptions of fluorescence spectra showing shifts in different solvents.[4] Quantitative values for quantum yield and lifetime were not specified in the provided search results for this specific ester.

Data for 9-(Methoxycarbonyl)acridine is included as a closely related methyl ester of an acridine carboxylic acid, providing a reference for the photophysical behavior of this class of compounds.

Experimental Protocols

The following sections detail the methodologies for the synthesis of 9-methylacridine esters and the subsequent measurement of their photophysical properties.

Synthesis of Acridin-9-ylmethyl Esters

The synthesis of acridin-9-ylmethyl esters typically involves a two-step process: the formation of a reactive intermediate from 9-methylacridine, followed by esterification with a carboxylic acid.[4]

Step 1: Synthesis of 9-(Bromomethyl)acridine

-

Reactants: 9-methylacridine, N-bromosuccinimide (NBS), and benzoyl peroxide (BPO).

-

Procedure: A solution of 9-methylacridine, NBS, and a catalytic amount of BPO in a suitable solvent (e.g., carbon tetrachloride) is refluxed.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solid succinimide is filtered off. The filtrate is washed with an aqueous solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Step 2: Esterification

-

Reactants: 9-(Bromomethyl)acridine and the desired carboxylic acid.

-

Procedure: A mixture of 9-(bromomethyl)acridine and the carboxylic acid is dissolved in an appropriate solvent (e.g., acetonitrile). A base, such as potassium carbonate, is added to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures.

-

Monitoring: The reaction is monitored by TLC.

-

Work-up: Once the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated.

-

Purification: The resulting crude ester is purified by column chromatography to yield the final product.

Photophysical Measurements

Instrumentation:

-

UV-Vis Absorption Spectra: Recorded on a UV-Vis spectrophotometer (e.g., Shimadzu UV-2450).

-

Fluorescence Emission Spectra: Recorded on a fluorescence spectrophotometer (e.g., Hitachi F-7000).

-

Fluorescence Lifetime Measurements: Performed using a time-correlated single photon counting (TCSPC) system.[5][6][7]

Fluorescence Quantum Yield (Φ_f) Determination (Comparative Method):

The fluorescence quantum yield is determined using a comparative method with a well-characterized standard of known quantum yield (e.g., quinine sulfate in 0.1 N H₂SO₄, Φ_f = 0.54).[1][8][9]

-

Standard Selection: Choose a quantum yield standard that absorbs at a similar wavelength to the sample.

-

Sample Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]

-

Data Acquisition:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test compound.

-

The slope of the resulting linear plot is proportional to the fluorescence quantum yield.

-

-

Calculation: The quantum yield of the test sample (Φ_x) is calculated using the following equation:

Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

m_x and m_std are the slopes of the plots for the sample and the standard, respectively.

-

n_x and n_std are the refractive indices of the sample and standard solutions, respectively.

-

Fluorescence Lifetime (τ_f) Measurement:

Fluorescence lifetimes are measured using TCSPC.[5][6][7]

-

Instrumentation: A pulsed light source (e.g., a picosecond diode laser) excites the sample.[7] The time difference between the excitation pulse and the arrival of the first emitted photon at a sensitive detector is measured repeatedly.

-

Data Analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay profile. This decay is then fitted to an exponential function to determine the fluorescence lifetime (τ_f).

Visualizations

Synthesis Workflow

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. researchwith.njit.edu [researchwith.njit.edu]

- 3. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determining Fluorescence Lifetimes with Edinburgh Instruments [edinst.com]

- 6. pure.strath.ac.uk [pure.strath.ac.uk]

- 7. Batch and Global Analysis of Fluorescence Lifetimes - Edinburgh Instruments [edinst.com]

- 8. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 9. agilent.com [agilent.com]

- 10. iss.com [iss.com]

9-Methylacridine-4-carboxylic Acid for Cell Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine-based fluorophores are a well-established class of compounds utilized in cellular imaging due to their intrinsic fluorescence and ability to interact with biological macromolecules. 9-Methylacridine-4-carboxylic acid is a promising candidate for such applications, combining the photophysical properties of the acridine core with the functional handle of a carboxylic acid group, which can be used for further conjugation or to influence cellular uptake and localization. This technical guide provides an in-depth overview of the core data and methodologies relevant to the application of this compound in cell imaging studies.

While direct experimental data for this compound is limited in the current body of scientific literature, this guide consolidates available information on closely related acridine analogs to provide a foundational understanding and practical starting point for researchers. The provided protocols and data are based on established knowledge of acridine chemistry and cell biology and should be adapted and optimized for specific experimental contexts.

Synthesis of this compound

The synthesis of this compound can be approached through established methods for acridine synthesis, such as the Bernthsen acridine synthesis.[1][2][3] This method involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures.[1][2][3]

Proposed Synthetic Protocol (Bernthsen Acridine Synthesis):

-

Reactants:

-

Diphenylamine

-

4-Methyl-3-aminobenzoic acid

-

Zinc Chloride (anhydrous)

-

-

Procedure:

-

A mixture of diphenylamine, 4-methyl-3-aminobenzoic acid, and anhydrous zinc chloride is heated in a high-boiling point solvent (e.g., nitrobenzene or Dowtherm A).

-

The reaction mixture is typically heated to temperatures in the range of 200-270°C for several hours.[1]

-

Upon completion, the reaction mixture is cooled and then treated with a dilute acid to dissolve the zinc chloride and basic byproducts.

-

The crude product is then extracted with an organic solvent.

-

Purification is typically achieved through column chromatography on silica gel followed by recrystallization.

-

A microwave-assisted variation of the Bernthsen synthesis has been shown to significantly reduce reaction times to minutes.[4]

Photophysical Properties

Table 1: Photophysical Data of the Analogous Compound 9-Acridinecarboxylic Acid (9-ACA) in Various Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |

| Tetrahydrofuran (THF) | 360, 378, 400 | 408, 430 | 30 |

| Acetonitrile | 358, 376, 398 | 428 | 30 |

| Methanol | 358, 376, 396 | 435 | 39 |

| Water (pH 7) | 358, 376, 396 | 455 | 59 |

Data extracted from a study on 9-Acridinecarboxylic Acid and should be considered as an approximation for this compound.

Experimental Protocols for Cell Imaging

The following are generalized protocols for cell staining and imaging using a fluorescent probe like this compound, adapted from established methods for acridine dyes such as Acridine Orange.[5][6][7][8][9]

Preparation of Staining Solution

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Working Solution: Dilute the stock solution in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium to the desired final concentration. A typical starting concentration range for cell imaging is 1-10 µM.

Live Cell Staining and Imaging

-

Cell Culture: Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

-

Staining:

-

Remove the culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed working solution of this compound to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator. Incubation times may need to be optimized.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., DAPI or blue excitation filter).

-

Fixed Cell Staining

-

Cell Culture and Fixation:

-

Plate and culture cells as for live cell imaging.

-

Remove the culture medium and wash with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (Optional):

-

If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Incubate the fixed (and permeabilized) cells with the working solution of this compound for 20-30 minutes at room temperature.

-

-

Washing:

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslip with an appropriate mounting medium.

-

Image using a fluorescence microscope.

-

Biocompatibility and Cytotoxicity

The cytotoxicity of acridine compounds can vary significantly based on their structure and concentration.[10][11] It is crucial to determine the optimal, non-toxic concentration range for this compound in the specific cell line being investigated.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

-

Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM). Include untreated and vehicle-treated (DMSO) controls.

-

Incubation: Incubate the cells for a period relevant to the planned imaging experiments (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 2: General Cytotoxicity of Acridine Derivatives (for reference)

| Compound Class | Typical IC50 Range (µM) | Cell Lines |

| 9-Aminoacridines | 10 - 20 | Leishmania promastigotes[10] |

| Acridine/Sulfonamide Hybrids | 8.83 - 104 | HepG2, HCT-116, MCF-7, THLE-2[12][13] |

Cellular Uptake and Localization

Acridine derivatives can enter cells through various mechanisms, including passive diffusion and potentially active transport.[14][15] Their localization is often dependent on their physicochemical properties and the cellular environment. Cationic acridines, like Acridine Orange, are known to accumulate in acidic organelles such as lysosomes and also intercalate into nucleic acids.[16][17][18]

Expected Localization of this compound:

-

The carboxylic acid moiety may influence its membrane permeability and potential for active transport.

-

The acridine core suggests a propensity for intercalation into DNA and RNA, leading to nuclear and/or cytoplasmic staining.

-

Protonation of the acridine nitrogen at low pH could lead to accumulation in acidic organelles.

Visualizations

References

- 1. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 3. Bernthsen Acridine Synthesis (Chapter 5) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 7. What is the general procedure of acridine orange staining? | AAT Bioquest [aatbio.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. emsdiasum.com [emsdiasum.com]

- 10. Cytotoxicity of acridine compounds for Leishmania promastigotes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08081A [pubs.rsc.org]

- 16. Acridine orange - Wikipedia [en.wikipedia.org]

- 17. Intracellular distribution of acridine derivatives in platelets and their suitability for cytoplasmic pH measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

The Acridine Core: From Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide on the Discovery and History of Acridine-Based Compounds

This technical guide provides a comprehensive overview of the discovery, history, and development of acridine-based compounds. From their initial isolation from coal tar to their evolution as indispensable tools in medicine and biological research, this document chronicles the journey of this versatile heterocyclic scaffold. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry, biological activity, and therapeutic applications of acridines.

Discovery and Early History: A Dye is Born

The story of acridine begins in 1870 when German chemists Carl Gräbe and Heinrich Caro first isolated the compound from coal tar.[1][2][3][4][5][6] This tricyclic aromatic heterocycle, characterized by two benzene rings fused to a central pyridine ring, was named "acridine" due to the acrid odor and irritating effect on the skin of its vapor.[4][7] Initially, the primary interest in acridine and its derivatives was for their properties as dyes. By the late 19th and early 20th centuries, compounds like Acridine Orange were being synthesized and used in the textile industry.[2][8] This early work laid the foundation for the synthesis of a vast array of substituted acridines and hinted at the potential for these planar, chromophoric molecules to interact with biological systems.

The Dawn of a Therapeutic Era: Antimicrobials

The transition of acridines from industrial dyes to therapeutic agents was pioneered by the visionary scientist Paul Ehrlich. In 1912, Ehrlich and his colleague Julius Benda proposed the use of acridines as antimicrobials, leading to the development of acriflavine.[2][8] Shortly after, in 1913, Carl Browning identified proflavine, the non-methylated, less toxic parent compound of acriflavine.[2]

These acridine-based antiseptics, including proflavine and acriflavine, proved to be effective bacteriostatic agents against many gram-positive bacteria.[9][10][11] Their application became widespread, particularly for wound disinfection on the battlefield during World War I and II, filling a critical gap before the advent of penicillin and sulfonamides.[2][4][8] The antibacterial action of these compounds was later understood to stem from their ability to intercalate into bacterial DNA, thereby disrupting DNA synthesis and replication.[9][12]

Fighting a Global Scourge: Acridine Antimalarials

One of the most significant chapters in the history of acridine-based drugs is their role in combating malaria. The scarcity of quinine, the primary antimalarial at the time, during World War II prompted an urgent search for synthetic alternatives.[3][13] This led to the development and widespread use of quinacrine (also known as Mepacrine or Atebrin), a 9-aminoacridine derivative discovered in 1933.[2][13]

Quinacrine was a potent blood schizonticide and proved instrumental in protecting Allied troops from malaria, particularly in the Pacific theater.[2][14] Its availability is considered by some to have changed the course of history.[2] However, quinacrine was not without its drawbacks, including serious side effects that limited its long-term use.[14][15][16] Despite being largely replaced by newer antimalarials, the success of quinacrine established the acridine scaffold as a viable pharmacophore for antiprotozoal drug design, inspiring the development of next-generation acridine and acridone-based antimalarials with improved efficacy and safety profiles.[13][14][15][17]

The War on Cancer: Acridines as DNA Intercalators and Topoisomerase Inhibitors

The planar structure of the acridine ring, which allows it to slip between the base pairs of the DNA double helix (a process known as intercalation), became a focal point for anticancer drug design.[18][19][20] By intercalating into DNA, acridine derivatives can interfere with critical cellular processes like DNA replication and transcription, preferentially affecting rapidly dividing cancer cells.

Amsacrine (m-AMSA), a 9-anilinoacridine derivative, emerged in the 1970s as the first synthetic DNA intercalating agent to achieve clinical success, particularly in the treatment of acute leukemia.[2][19][21] Further studies revealed that beyond simple intercalation, many anticancer acridines also act as potent inhibitors of topoisomerase II. This enzyme is crucial for managing DNA topology during replication; its inhibition by acridine compounds leads to the accumulation of double-strand breaks in DNA, ultimately triggering programmed cell death (apoptosis) in cancer cells.[19] This dual mechanism of action—DNA intercalation and topoisomerase inhibition—remains a cornerstone of acridine-based cancer chemotherapy.[22] The acridine framework continues to be a versatile scaffold for developing novel anticancer agents, including those that can reverse multidrug resistance.[23]

Illuminating Biology: Acridines as Fluorescent Probes

The inherent fluorescence of the acridine nucleus has made its derivatives invaluable tools in molecular and cell biology. Acridine Orange is perhaps the most well-known example, widely used as a nucleic acid-selective fluorescent stain.[24][25][26] Its utility stems from its ability to exhibit differential fluorescence depending on the type of nucleic acid it binds to. When Acridine Orange intercalates into double-stranded DNA, it fluoresces green (emission max ~525 nm), whereas its interaction with single-stranded RNA (via electrostatic interactions) results in a red fluorescence (emission max ~650 nm).[27][28][29]

This property allows researchers to visualize the distribution of DNA and RNA within cells using fluorescence microscopy. Furthermore, Acridine Orange is a vital stain for studying acidic organelles. It accumulates in lysosomes and autophagosomes, where it becomes protonated and emits a bright orange-red fluorescence, making it a simple and effective tool for monitoring lysosomal activity and autophagy.[27][28][29]

Synthesis of the Acridine Core

Several classical methods have been developed for the synthesis of the acridine scaffold. These methods remain fundamental to the production of acridine-based compounds for research and pharmaceutical development.

-

Bernthsen Acridine Synthesis: This is one of the most common methods, involving the condensation of a diphenylamine with a carboxylic acid (or its derivative) in the presence of a Lewis acid catalyst like zinc chloride.[1][4][30] Using formic acid yields the parent acridine, while other carboxylic acids produce derivatives substituted at the 9-position.[1]

-

Lehmstedt-Tanasescu Reaction: This is a classic method for the synthesis of acridones (acridines with a carbonyl group at the 9-position).[1]

-

Ullmann Condensation: This reaction can be used to prepare the N-phenylanthranilic acid intermediate, which can then be cyclized using an agent like phosphoryl chloride (POCl₃) to form the 9-chloroacridine precursor, a versatile intermediate for further derivatization.[3][19]

Quantitative Data Summary

The biological activity of acridine derivatives is highly dependent on their substitution patterns. The following tables summarize key quantitative data for representative acridine compounds across different applications.

Table 1: Anticancer Activity of Selected Acridine Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Amsacrine (m-AMSA) | U937 (Leukemia) | 0.90 µM (for derivative 8c) | [21] |

| 6-Chloro-2-methoxy-N-benzylacridin-9-amine | K562 (Leukemia) | 0.65 µM | [3] |

| 6-Chloro-2-methoxy-N-benzylacridin-9-amine | HepG-2 (Hepatoma) | 1.40 µM | [3] |

| 9-[(3′-Trifluoromethyl)phenylamino]acridine hydrochloride | HeLa (Cervical Cancer) | 31.25 µg/mL | [3] |

| 9-[(3′-Trifluoromethyl)phenylamino]acridine hydrochloride | A-549 (Lung Cancer) | 36.25 µg/mL | [3] |

| Acridine Derivative 3b | A549 (Lung Cancer) | 78.04 µg/ml | [31] |

Table 2: Antimalarial Activity of Selected Acridine Derivatives

| Compound | Plasmodium falciparum Strain | IC50 Value | Reference |

| Quinacrine | - | - | [13] |

| Acridine Derivative 2 | W2 line | 0.90 ± 0.08 µM | [15] |

| Amsacrine | W2 line | 0.80 ± 0.10 µM | [15] |

| Methylene Blue | 3D7 strain | 7.8 nM | [16] |

| Acridine Orange | 3D7 strain | 465.7 nM | [16] |

Table 3: Fluorescent Properties of Acridine Orange

| Binding Target | Excitation Maximum | Emission Maximum | Observed Color | Reference |

| Double-stranded DNA | 502 nm | 525 nm | Green | [28][29] |

| Single-stranded RNA / ssDNA | 460 nm | 650 nm | Red/Orange | [28][29] |

| Acidic Organelles (e.g., Lysosomes) | ~460 nm (Blue Light) | ~650 nm | Orange | [27][28] |

Key Experimental Protocols